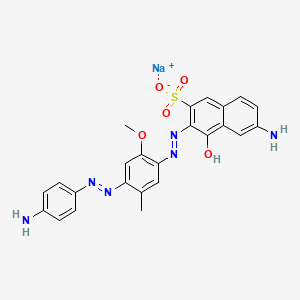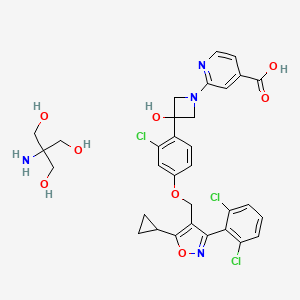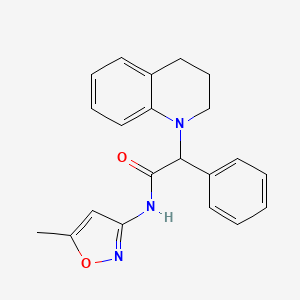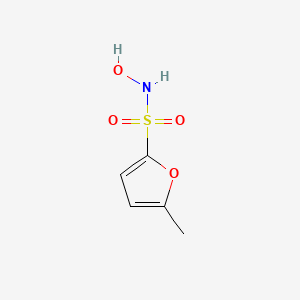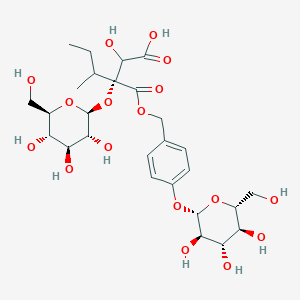
beta-D-Glucopyranoside, 4-((((2R)-2-((S)-carboxyhydroxymethyl)-2-(beta-D-glucopyranosyloxy)-4-methyl-1-oxopentyl)oxy)methyl)phenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coelovirin C is also known as Dactylorhin D, it is obtained from the genus Gymnadenia. Dactylorhin D is one of the group of important active constituents in the mature tubers of orchidaceae. Five new compounds known as dactylorhin A-E and two natural ocmpounds known as dactyloses A-B have been reported from the roots of the plant. Dactydactylorhin A and dactylorhin E in enzymatic hydrolysis using almond emulsion give dactylorhin C. Also, dactylorhin D and dactylorhin B in enzymatic hydrolysis using cellulose give a 7a compound butanedioic acid, which in hydrolysis gives Loroglossin.
Wissenschaftliche Forschungsanwendungen
1. Natural Product Isolation and Characterization
Beta-D-Glucopyranoside derivatives, including phenylvaleric acid and flavonoid glycosides, have been isolated from natural sources like Polygonum salicifolium. These compounds were identified using spectroscopic and chromatographic methods, demonstrating their prevalence in various plant species. The flavonoid glycosides, in particular, showed scavenging properties towards radicals, indicating their potential antioxidant activity (Çalış, Kuruüzüm, Demirezer, Sticher, Ganci, & Rüedi, 1999).
2. Synthesis and Structural Analysis
Research has also focused on the synthesis and structural analysis of beta-D-Glucopyranoside derivatives. For instance, novel derivatives have been characterized from the fruits of Idesia polycarpa, revealing new compounds like idescarpin and elucidating their structures through integrated spectroscopic analysis (Chou, Lin, Tsai, Hsu, & Ho, 1997).
3. Enzymatic Action and Binding Energy Studies
Studies on enzymes like Aspergillus oryzae beta-glucosidase have utilized various beta-D-glucopyranosides to investigate enzymatic mechanisms. These studies have provided insights into the binding energies of different hydroxyl groups of glucosidic glucose with the enzyme, enhancing understanding of enzyme-substrate interactions (Mega & Matsushima, 1983).
4. Vasorelaxation and Inhibitory Effects
Research on glycosides from Melaleuca quinquenervia leaves, including beta-D-glucopyranoside derivatives, has shown their ability to inhibit vascular contraction in rats. This suggests potential applications in cardiovascular research and therapeutic development (Lee, Wang, Lee, Kuo, & Chou, 2002).
5. Antioxidant Properties
Phenolic glycosides, a class of beta-D-Glucopyranoside derivatives, have been identified as antioxidants. Isolated from sources like Pimenta dioica berries, these compounds demonstrate radical-scavenging activity, which is crucial for understanding their role in combating oxidative stress (Kikuzaki, Miyajima, & Nakatani, 2008).
Eigenschaften
CAS-Nummer |
256459-39-9 |
|---|---|
Produktname |
beta-D-Glucopyranoside, 4-((((2R)-2-((S)-carboxyhydroxymethyl)-2-(beta-D-glucopyranosyloxy)-4-methyl-1-oxopentyl)oxy)methyl)phenyl |
Molekularformel |
C27H40O17 |
Molekulargewicht |
636.6 |
IUPAC-Name |
beta-D-Glucopyranoside, 4-((((2R)-2-((S)-carboxyhydroxymethyl)-2-(beta-D-glucopyranosyloxy)-4-methyl-1-oxopentyl)oxy)methyl)phenyl |
InChI |
InChI=1S/C27H40O17/c1-11(2)7-27(22(36)23(37)38,44-25-21(35)19(33)17(31)15(9-29)43-25)26(39)40-10-12-3-5-13(6-4-12)41-24-20(34)18(32)16(30)14(8-28)42-24/h3-6,11,14-22,24-25,28-36H,7-10H2,1-2H3,(H,37,38)/t14-,15-,16-,17-,18+,19+,20-,21-,22-,24-,25+,27-/m1/s1 |
InChI-Schlüssel |
WBSSVHBTDKPYQF-KRABCRPJSA-N |
SMILES |
O[C@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)[C@@H]1OC2=CC=C(COC([C@](O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)([C@@H](C(O)=O)O)CC(C)C)=O)C=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Coelovirin C; Dactylorhin D; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



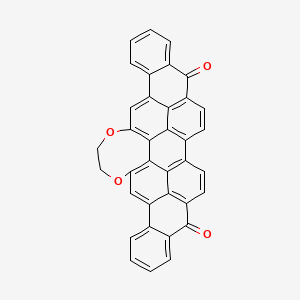

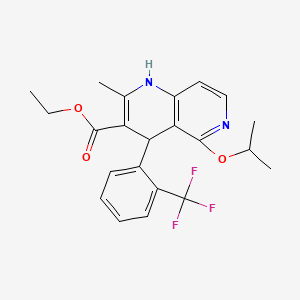
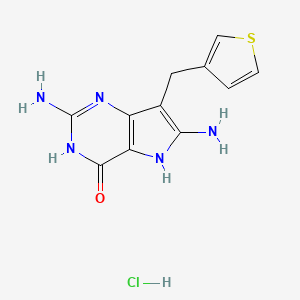
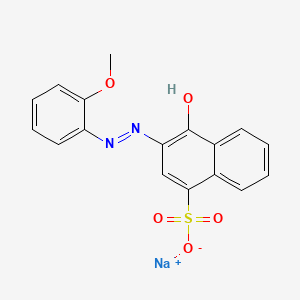

![2,4-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B606682.png)

